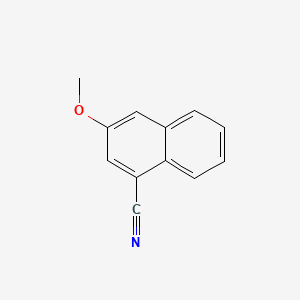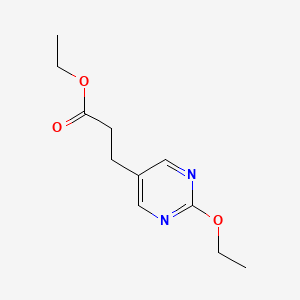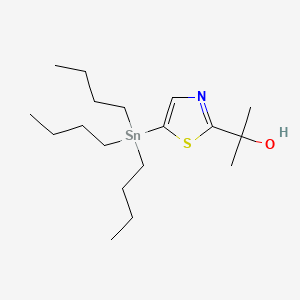
2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol
Overview
Description
2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol is a chemical compound with the empirical formula C18H35NOSSn . It has a molecular weight of 432.25 . This compound is a heterocyclic building block . The compound is typically sold in solid form .
Molecular Structure Analysis
The SMILES string representation of this compound isCCCCSn(CCCC)c1cnc(s1)C(C)(C)O . This indicates that the compound contains a thiazole ring with a tributylstannyl group attached at the 5-position. The 2-position of the thiazole ring is connected to a propan-2-ol group . Physical And Chemical Properties Analysis
The compound is typically sold in solid form . Its molecular weight is 432.25 . The InChI key for this compound is ZAODTINPWPONIT-UHFFFAOYSA-N .Scientific Research Applications
Novel Thiazole Derivatives and Therapeutic Applications
Thiazole derivatives have been extensively researched for their potential in various therapeutic applications, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. The compound "2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol" falls within this category of chemicals due to its thiazole core. The reviews by Leoni et al. (2014) on novel thiazole derivatives highlight the significant potential of these compounds in pharmaceutical research, emphasizing the unpredictability of pharmacological activity resulting from structural modifications of prototype drug molecules (Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M., 2014).
Antibacterial Activity of Thiazole Derivatives
Research has shown that thiazole derivatives exhibit significant antibacterial activity against a range of bacteria and pathogens. Mohanty et al. (2021) reviewed the antibacterial properties of various thiazole derivatives, noting their importance in the pharmaceutical industry due to their diverse biological significance, including anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities (Mohanty, P., Behera, S., Behura, R., Shubhadarshinee, L., Mohapatra, P., Barick, A. K., & Jali, B. R., 2021).
Synthesis and Biological Applications of Thiazolidines
Thiazolidines and their derivatives have drawn interest due to their intriguing biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Sahiba et al. (2020) discussed the synthesis approaches and pharmacological activities of thiazolidine derivatives, highlighting their therapeutic and pharmaceutical utility (Sahiba, N., Sethiya, A., Soni, J., Agarwal, D. K., & Agarwal, S., 2020).
Tandem Catalysis in Heterocycle Synthesis
Tandem catalysis has been utilized for the synthesis of nitrogen-containing heterocycles, including thiazoles. Campos and Berteina‐Raboin (2020) reviewed tandem reactions leading to the formation of five-membered aromatic nitrogen heterocycles, demonstrating the method's utility in developing applications in medicinal chemistry (Campos, J. F., & Berteina‐Raboin, S., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(5-tributylstannyl-1,3-thiazol-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NOS.3C4H9.Sn/c1-6(2,8)5-7-3-4-9-5;3*1-3-4-2;/h3,8H,1-2H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAODTINPWPONIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NOSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676723 | |
| Record name | 2-[5-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol | |
CAS RN |
1245816-17-4 | |
| Record name | 2-[5-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

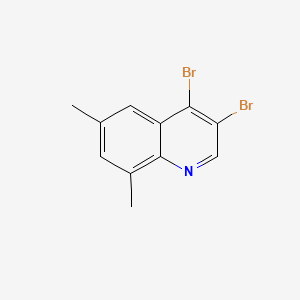
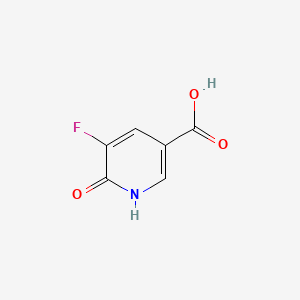
![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)

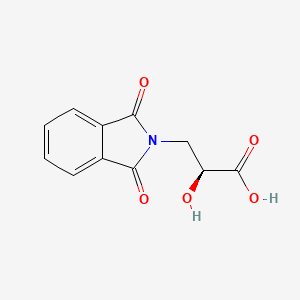
![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)
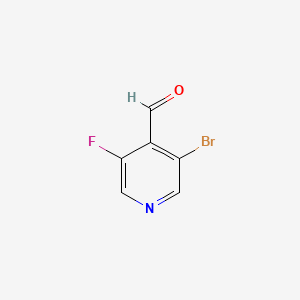
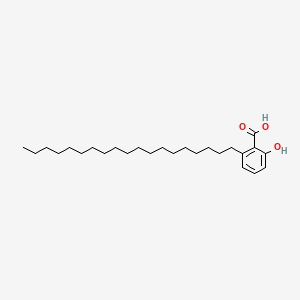
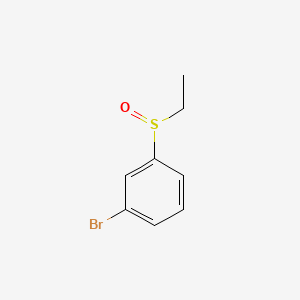
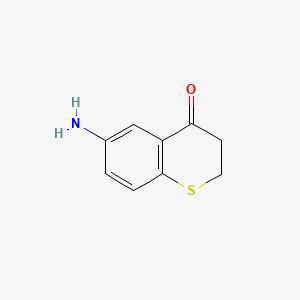
![3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B595463.png)
